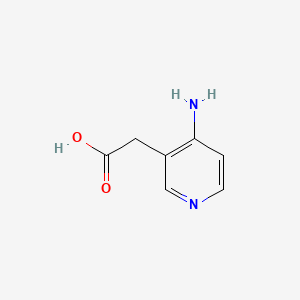

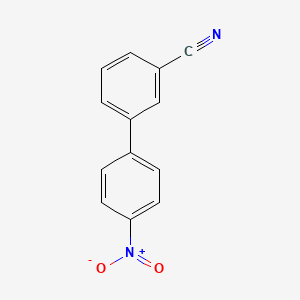

2-(4-Aminopyridin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is used for research and development purposes . The compound has a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Aminopyridin-3-yl)acetic acid” has been reported in the literature. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established . Another method involves a two-stage synthesis starting from pyridine and includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis

The molecular structure of “2-(4-Aminopyridin-3-yl)acetic acid” has been analyzed using various techniques such as elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminopyridin-3-yl)acetic acid” include a molecular weight of 152.15 . The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Scientific Field: Organic Chemistry

- Summary of Application: This compound is synthesized through a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The resulting substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Methods of Application: The synthesis involves condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

- Results or Outcomes: The method developed allows for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .

Medicinal Applications

- Scientific Field: Medicinal Chemistry

- Methods of Application: The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

- Results or Outcomes: The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids allows obtaining the target products in one synthetic stage with high yields .

Safety And Hazards

The safety data sheet for “2-(4-Aminopyridin-3-yl)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

2-(4-aminopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQDNHUPZXMOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734722 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-3-yl)acetic acid | |

CAS RN |

1227570-90-2 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)